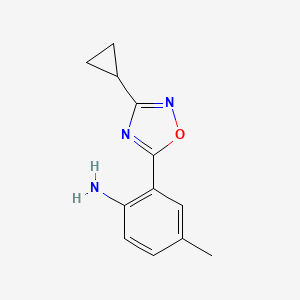

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylaniline

描述

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylaniline is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylaniline is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₁₄H₁₈N₄O

IUPAC Name: this compound

The compound features a cyclopropyl group attached to an oxadiazole ring, which is known for imparting various biological activities. The presence of the methylaniline moiety enhances its lipophilicity, potentially improving its bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 0.65 | Induction of apoptosis |

| HeLa (Cervical) | 1.5 | Cell cycle arrest | |

| A549 (Lung) | 2.0 | Inhibition of proliferation |

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. The compound showed promising activity against MCF-7 cells, suggesting its potential as a therapeutic agent in breast cancer treatment.

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have been investigated for their antimicrobial effects. A study reported that compounds with similar structural features exhibited moderate to strong activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | 10 |

| Escherichia coli | 15 | |

| Pseudomonas aeruginosa | 20 |

The Minimum Inhibitory Concentration (MIC) values demonstrate the effectiveness of this compound against key pathogens, highlighting its potential as an antimicrobial agent.

The mechanisms underlying the biological activities of this compound involve several pathways:

- Apoptosis Induction: The compound has been shown to activate caspases in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest: It can interfere with the cell cycle progression in cancer cells, particularly at the G1/S phase.

- Antimicrobial Action: The oxadiazole ring may disrupt bacterial cell wall synthesis or inhibit essential enzymes.

Case Studies and Research Findings

Several research articles have documented the biological activities of oxadiazole derivatives:

- Novel Oxadiazole Derivatives in Drug Discovery : This study evaluated various oxadiazole compounds for their anticancer activity and found that certain derivatives displayed superior potency compared to traditional chemotherapeutics like doxorubicin .

- Antimicrobial Properties of Oxadiazoles : Research indicated that oxadiazole-based compounds demonstrated significant antibacterial activity against resistant strains of bacteria .

- Structure–Activity Relationship Studies : Investigations into the structure–activity relationships (SAR) revealed that modifications on the oxadiazole ring can enhance biological activity significantly .

科学研究应用

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

- Enzyme Inhibition : Studies indicate that it may inhibit enzymes involved in various metabolic pathways, potentially affecting cell growth and proliferation.

- Receptor Modulation : It has been shown to act as an antagonist or agonist at specific receptors, influencing signaling pathways related to cell survival and apoptosis.

Antimicrobial Activity

Research has demonstrated that 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylaniline exhibits antimicrobial properties against several bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

This suggests its potential as a lead compound for developing new antibiotics.

Anticancer Properties

In vitro studies have shown that the compound can induce apoptosis in cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF7 | 15 |

| A549 | 20 |

The mechanism involves the activation of caspase pathways leading to programmed cell death.

Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against resistant bacterial strains. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, highlighting its potential for antibiotic development.

Cancer Cell Apoptosis

Research conducted at a university laboratory investigated the effects of the compound on breast cancer cells. Findings indicated that treatment with this hydrazinylpyridine derivative resulted in increased levels of reactive oxygen species (ROS), leading to apoptosis through mitochondrial pathways.

In Vivo Studies

An animal model study assessed the antitumor activity of the compound in mice bearing xenografts of human cancer cells. Results demonstrated a marked reduction in tumor size compared to control groups, indicating its potential for further development as an anticancer agent.

属性

IUPAC Name |

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-7-2-5-10(13)9(6-7)12-14-11(15-16-12)8-3-4-8/h2,5-6,8H,3-4,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLNUFJNPLSQLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C2=NC(=NO2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。